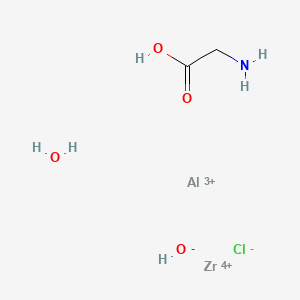

Aluminum zirconium pentachlorohydrex Gly

Description

Properties

IUPAC Name |

aluminum;2-aminoacetic acid;zirconium(4+);chloride;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2.Al.ClH.2H2O.Zr/c3-1-2(4)5;;;;;/h1,3H2,(H,4,5);;1H;2*1H2;/q;+3;;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYANSMZYIOPJFV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N.O.[OH-].[Al+3].[Cl-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8AlClNO4Zr+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134375-99-8, 134910-86-4, 174514-58-0, 90604-80-1, 125913-22-6 | |

| Record name | Aluminum zirconium trichlorohydrex gly [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134375998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium tetrachlorohydrex gly [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134910864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium octachlorohydrex gly [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174514580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium trichlorohydrex gly | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum zirconium tetrachlorohydrex gly | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum Zirconium Pentachlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum Zirconium Trichlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum Zirconium Tetrachlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum Zirconium Octachlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O386558JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM ZIRCONIUM TRICHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T27D6T99LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM ZIRCONIUM OCTACHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9D3YP29MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM ZIRCONIUM PENTACHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94703016SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Manufacturing Methodologies for Aluminum Zirconium Pentachlorohydrex Gly

Advanced Synthetic Routes and Reaction Mechanisms

The synthesis of Aluminum Zirconium Pentachlorohydrex Gly is a multi-step process involving the controlled reaction of specific precursor compounds under carefully managed conditions. The final chemical speciation and efficacy of the compound are highly dependent on the precise control of these synthetic pathways.

Preparation of Precursor Aluminum and Zirconium Compounds

The synthesis begins with the preparation and selection of appropriate aluminum and zirconium precursors. Common starting materials include aluminum chlorohydrate (ACH), which serves as the primary aluminum source. nih.gov In some processes, basic aluminum chlorohydrate is diluted and heated (refluxed) to create an "activated" solution. google.com To further influence the reaction, a highly acidic aluminum species, such as aluminum chloride (AlCl₃), may also be used. googleapis.com

For the zirconium component, zirconyl hydroxychloride (ZrO(OH)Cl) is a frequently utilized precursor. googleapis.com These zirconium and aluminum compounds are typically sourced as commercially available aqueous solutions. googleapis.com The synthesis strategy involves blending these aluminum and zirconium salts, often in the presence of glycine (B1666218), to form the final complex. nih.gov For instance, one method involves reacting a heated and subsequently cooled ACH solution with a pre-formed zirconium glycine complex. google.com Another approach mixes zirconium hydroxychloride, an aluminum chloro species with the general formula Al₂(OH)₆-ₓClₓ (where x ranges from 1.5 to 6), and an amino acid in an aqueous solution. googleapis.com

Table 1: Key Precursor Compounds

| Precursor Type | Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|---|

| Aluminum Source | Aluminum Chlorohydrate (ACH) | Al₂(OH)₅Cl | Primary aluminum component nih.gov |

| Aluminum Source | Aluminum Chloride | AlCl₃ | Acidic additive to promote depolymerization google.comgoogleapis.com |

| Zirconium Source | Zirconyl Hydroxychloride | ZrO(OH)Cl | Primary zirconium component googleapis.com |

Role of Glycine in Complex Formation and Ligand Exchange Reactions

The process involves ligand exchange reactions where glycine displaces water or hydroxide (B78521) molecules coordinated to the metal ions. usp.orgnih.gov The ratio of glycine to zirconium is a critical parameter that is carefully controlled. google.com Increasing the amount of glycine relative to zirconium can help stabilize the aqueous solution of the salt by reducing the polymerization of smaller zirconium species, which is essential for maintaining the compound's properties. google.com In some advanced formulations, calcium ions are used in conjunction with glycine to further stabilize the aluminum species within the complex. nih.gov Betaine has also been studied as an additive alongside glycine to prevent deactivation of the salt via polymerization. google.comgoogle.com

Impact of Reaction Conditions (e.g., pH, temperature) on Product Speciation and Purity

The distribution of aluminum and zirconium polymer species, and thus the purity and efficacy of the final product, is highly sensitive to reaction conditions such as temperature and pH. google.com

pH: The pH of the reaction mixture significantly influences the hydrolysis of the metal salts and the resulting polymer distribution. nih.gov The addition of acidic compounds like aluminum chloride (AlCl₃) or hydrochloric acid (HCl) is a deliberate strategy to lower the pH. google.com This increased acidity accelerates the depolymerization of the activated ACH solution and, upon the addition of the zirconium glycinate (B8599266), results in the formation of less polymerized zirconium species. google.com The final pH of the product is typically controlled to be within a specific range, such as 3.0 to 5.0. specialchem.com The interplay between temperature and pH is crucial for controlling the speciation of aluminum in solution. nih.gov

Table 2: Impact of Reaction Conditions

| Parameter | Condition | Effect on Product Speciation and Purity | Source |

|---|---|---|---|

| Temperature | Heating/refluxing diluted ACH solution | Converts large Al polymers to smaller, more active species | google.com |

| Maintaining 60-80°C during complexation | Prevents premature gelation | ||

| pH / Acidity | Addition of small amounts of AlCl₃ or HCl | Accelerates depolymerization of Al and Zr species | google.com |

| Final pH range of 3.0-5.0 | Ensures stability of the final complex | specialchem.com | |

| Low pH (e.g., pH 1 for analysis) | Keeps Zr ions from polymerizing during titration | lcms.cz |

Industrial Scale-Up and Process Optimization Research

Transitioning the synthesis of Aluminum Zirconium Pentachlorohydrex Gly from the laboratory to an industrial scale involves significant process optimization to ensure consistent product quality, efficiency, and throughput. A common industrial manufacturing process involves reacting the aqueous solutions of the precursors in large vessels, followed by drying to produce a stable powder. google.comgoogleapis.com

Spray-drying is a frequently employed technique to rapidly remove water and obtain a solid powder, which helps to preserve the desired distribution of smaller, active aluminum and zirconium polymers created during the reaction phase. google.comgoogleapis.com Another method used is fluidized bed drying, which can yield granules with a low moisture content of 2-5%.

Modern manufacturing facilities may utilize continuous flow tubular reactors to achieve higher throughput and more precise control over reaction conditions. Process optimization research focuses on carefully controlling parameters to maximize the formation of depolymerized species, which are correlated with enhanced performance. nih.govgoogle.com This includes managing molar ratios of reactants, reaction times, and drying temperatures.

Table 3: Example of Industrial Process Metrics

| Metric | Value |

|---|---|

| Solvent | Propylene (B89431) glycol (60%) |

| Reaction Time | 20–30 minutes |

| Drying Temperature | 90–110°C |

| Residual Moisture | ≤5% |

Data derived from research on related complex synthesis.

Novel Approaches to Enhanced Material Properties

Research into Aluminum Zirconium Pentachlorohydrex Gly is actively focused on developing novel approaches to enhance its fundamental material properties. This enhancement is intrinsically linked to controlling the size and distribution of the aluminum and zirconium polymer species within the complex.

Strategies for Modulating Aluminum and Zirconium Polymer Distributions

The efficacy of aluminum-zirconium salts is strongly correlated with the presence of smaller, less polymerized metal species. nih.govgoogle.com Therefore, a primary goal of advanced synthesis is to modulate the polymer distribution to favor these smaller species. The distribution is often characterized using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and ²⁷Al Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

Several strategies have been developed to achieve a more favorable polymer distribution:

Thermal Activation: As previously mentioned, heating diluted solutions of aluminum chlorohydrate is a foundational technique for breaking down large aluminum polymers (represented by HPLC Peaks 2 and 3) into smaller ones (Peak 4). google.comgoogle.com

Acid-Catalyzed Depolymerization: The addition of a small quantity of a strong acid like HCl or an acidic salt like AlCl₃ to the activated aluminum solution further accelerates depolymerization. This creates a maximum amount of depolymerized aluminum and zirconium species in the final product. google.com The goal of one patented method is to produce a salt with an HPLC Band IV content of at least 20%. google.com

Mechanical Processing: A wet grinding method has been developed as an alternative to the traditional dilution and heating process. This mechanical approach can increase the proportion of smaller aluminum species (represented by HPLC Peaks 4 and 5) by at least 10% compared to the parent salt. google.com

Compositional Control: The atomic ratios of the constituent elements are strictly defined to ensure the desired structure and properties. For Aluminum Zirconium Pentachlorohydrex Gly, the ratio of aluminum to zirconium atoms is typically between 6.0:1 and 10.0:1, and the ratio of total metal atoms (Al+Zr) to chloride atoms is between 2.1:1 and 1.51:1. usp.org

These strategies represent a shift towards more precise chemical engineering of the material at a molecular level to control its final properties.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| Aluminum Zirconium Pentachlorohydrex Gly |

| Aluminum Chlorohydrate (ACH) |

| Aluminum Chloride |

| Zirconyl Hydroxychloride |

| Glycine |

| Hydrochloric Acid |

| Calcium |

| Betaine |

| Propylene Glycol |

| Bismuth Nitrate |

| Xylenol Orange |

Investigation of Additives for Complex Stabilization and Modification (e.g., Betaine, Polyhydric Alcohols)

In the manufacturing of aluminum zirconium pentachlorohydrex gly and related compounds, the stability of the final product is paramount. The complex is a mixture of monomeric and polymeric Zr⁴⁺ and Al³⁺ complexes with hydroxide, chloride, and glycine. nih.gov A significant challenge in its synthesis is preventing the polymerization of the zirconium species in aqueous solutions, which can negatively impact the efficacy of the salt. google.comgoogle.com To address this, various additives are investigated and incorporated to stabilize the complex and modify its properties.

The primary stabilizing agent in this complex is glycine. It is complexed with the aluminum and zirconium salts to make the salts less soluble and more easily suspended in anhydrous alcoholic carriers. google.com Glycine displaces some of the water molecules coordinated to the metal ions, forming a more stable coordination complex. google.comewg.org Research has shown that increasing the ratio of glycine to zirconium can enhance the stability of aqueous solutions of the salt by reducing the polymerization of small zirconium species. google.comgoogle.com This stabilization is crucial for maintaining the efficacy of the antiperspirant active over time and increasing the shelf life of products. google.com

Beyond the integral role of glycine, further research has focused on other additives to enhance stability and performance.

Betaine

Betaine has been identified as a highly effective additive for stabilizing aluminum/zirconium/glycine salts. google.comepo.org It functions as both a complexation agent and a buffer, supplementing the stabilizing action of glycine. google.comepo.org The addition of Betaine has been shown to be more effective at preventing polymerization than simply increasing the amount of glycine. google.com This stabilization is crucial as it prevents the deactivation of the salt, which would negatively affect its performance. google.comepo.org

Research findings indicate that the stabilizing effect of Betaine is slightly superior to that of glycine and can retard or halt the gelation process of the salt solution for up to one year. google.com

| Long-Term Stability | Gelation Prevention | The gelation process is retarded or stopped for up to 1 year in stabilized solutions. | google.com |

Polyhydric Alcohols

Polyhydric alcohols, such as propylene glycol and dipropylene glycol, are also utilized in the synthesis and formulation of aluminum zirconium pentachlorohydrex gly. usp.org These alcohols can act as solvents for the salt complex. usp.orgmubychem.com In some processes, they are used to prepare enhanced efficacy salts where an alkaline glycinate salt may be added to the polyhydric alcohol before the addition of the aluminum-zirconium salt to adjust the pH of the final product. google.com The use of these glycols can result in specific complex formations, such as aluminum zirconium tetrachlorohydrex gly propylene glycol complex. google.comgoogle.com

Other Stabilizing Agents

Recent studies have also explored the use of other additives to improve stability. For instance, calcium ions, often introduced as calcium chloride, have been added along with glycine to solutions of aluminum-zirconium-glycine (ZAG) actives. nih.gov This combination helps to stabilize the aluminum species within the complex, which historically were only stable in the solid form of the active. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Aluminum Zirconium Pentachlorohydrex Gly |

| Aluminum Chloride |

| Aluminum Chlorohydrate (ACH) |

| Aluminum Zirconium Octachlorohydrex Glycine |

| Aluminum Zirconium Tetrachlorohydrex Glycine (TETRA) |

| Aluminum Zirconium Trichlorohydrex Glycine (TRI) |

| Betaine |

| Bovine Serum Albumin |

| Calcium Chloride |

| Dipropylene Glycol |

| Glycine |

| Lactic Acid |

| Propylene Glycol |

| Sodium Chloride |

| Urea |

| Zirconium Hydroxychloride |

| Zirconium Oxychloride |

| Zirconyl Chloride |

Structural Characterization and Polymeric Chemistry of Aluminum Zirconium Pentachlorohydrex Gly

Spectroscopic Analysis of Metal-Ligand Coordination

Spectroscopic methods are indispensable for probing the intricate coordination environment of aluminum zirconium pentachlorohydrex gly. These techniques provide detailed insights into the bonding between the aluminum and zirconium metal centers and the glycine (B1666218) ligand.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in aluminum zirconium pentachlorohydrex gly and to understand their bonding environments. These methods are particularly useful for confirming the coordination of glycine to the metal ions.

The IR and Raman spectra of aluminum zirconium pentachlorohydrex gly exhibit characteristic bands corresponding to the vibrations of the Al-O, Zr-O, and O-H functional groups, as well as the various vibrational modes of the glycine molecule. Changes in the position and intensity of the carboxylate (COO-) and amine (NH2) group vibrations of glycine upon complexation provide direct evidence of its coordination to the aluminum and zirconium centers. For instance, a shift in the asymmetric and symmetric stretching frequencies of the carboxylate group can indicate whether it is acting as a monodentate, bidentate, or bridging ligand.

A comparison of the spectra of the complex with that of free glycine allows for a detailed analysis of the coordination-induced spectral shifts.

Table 1: Illustrative IR and Raman Band Assignments for Glycine and its Metal Complexes

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (NH₂) | N-H Stretch | 3200-3400 |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1560-1650 |

| Carboxylate (COO⁻) | Symmetric Stretch | 1400-1450 |

| Metal-Oxygen | M-O Stretch | 400-600 |

Note: The exact wavenumbers can vary depending on the specific coordination environment and the physical state of the sample.

X-ray Absorption Spectroscopy (XAS) is a highly sensitive technique that provides information about the local atomic environment around the aluminum and zirconium atoms. By analyzing the fine structure in the X-ray absorption spectrum, it is possible to determine the coordination number, bond distances, and the types of neighboring atoms for both the aluminum and zirconium ions.

XAS studies can reveal that zirconium, being a larger atom than aluminum, can form complexes with higher coordination numbers, which contributes to the formation of more complex polymeric structures. This technique is crucial for understanding the three-dimensional arrangement of atoms within the complex and how this structure influences its properties.

Chromatographic and Separation Techniques for Species Distribution Analysis

Aluminum zirconium pentachlorohydrex gly is not a single molecular entity but rather a mixture of various polymeric species. Chromatographic techniques are essential for separating and quantifying these different species, providing a detailed picture of the polymer distribution.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used method for characterizing the polymer distribution in aluminum zirconium pentachlorohydrex gly solutions. google.comgoogle.com This technique separates molecules based on their size in solution.

In a typical SEC chromatogram of this complex, several distinct peaks can be identified, often labeled as Peaks 1, 2, 3, 4, and a combined peak 5/6. google.comgoogle.com These peaks correspond to different groups of polymer species.

Peak 1: Represents the largest zirconium species. google.comgoogle.com

Peaks 2 and 3: Correspond to larger aluminum species. google.comgoogle.com

Peak 4: Represents smaller aluminum species.

Peak 5/6: Corresponds to even smaller aluminum and zirconium species.

The relative distribution of these peaks is a critical quality parameter, as it has been shown that a higher proportion of smaller zirconium and aluminum species can lead to enhanced efficacy. google.com

Table 2: Typical Polymer Distribution in Aluminum Zirconium Pentachlorohydrex Gly as Determined by SEC

| Peak Number | Corresponding Species |

| 1 | Large Zirconium Polymers |

| 2 | Large Aluminum Polymers |

| 3 | Intermediate Aluminum Polymers |

| 4 | Small Aluminum Polymers |

| 5/6 | Monomeric and Small Polymeric Species |

The technique typically involves separating the anions on an ion-exchange column followed by detection, often using conductivity or UV-Vis absorbance after a post-column reaction. thermofisher.comthermofisher.com This analysis ensures that the compound meets the required specifications for its intended use. For instance, the United States Pharmacopeia (USP) outlines methods for determining aluminum and zirconium content, which can involve complexometric titrations. lcms.czmetrohm.com

Diffraction Studies for Crystalline and Amorphous Phases

Diffraction techniques are fundamental in materials science for determining the atomic and molecular structure of a material. For complex, partially ordered systems like aluminum zirconium pentachlorohydrex gly, a combination of diffraction methods is employed to probe the structure at different length scales.

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the crystallographic structure of materials. In the context of aluminum zirconium pentachlorohydrex gly, XRD is primarily used to distinguish between crystalline and amorphous phases. The active form of the compound in antiperspirant formulations is largely amorphous or poorly crystalline, which is essential for its function.

Research on related aluminum and zirconium compounds demonstrates the utility of XRD in this field. For instance, XRD has been used to monitor the crystal structure of zircon (a zirconium silicate) during heat treatment. alfa-chemistry.com In the study of aluminum hydrolysis products, XRD helps confirm that the precipitates formed are amorphous aluminum hydroxide (B78521). nih.gov For aluminum-zirconium-glycine (AZG) complexes, diffraction studies, in conjunction with spectroscopic analysis, have suggested that the key to gel formation lies in the aggregation of small metal oxide and hydroxide species with glycine, forming various polynuclear and oligomeric structures rather than a well-defined crystalline lattice. researchgate.netacs.orggoogle.com The broad, diffuse scattering patterns observed in XRD measurements of these materials are characteristic of an amorphous or nanocrystalline structure, which is consistent with the gel-like plug formed in sweat ducts.

While XRD provides information on atomic-scale order, Small-Angle X-ray Scattering (SAXS) is indispensable for characterizing larger structural features on the nanoscale, typically from 1 to 100 nanometers. This makes it perfectly suited for studying the size, shape, and distribution of the polymeric and colloidal species that constitute aluminum zirconium pentachlorohydrex gly in solution.

SAXS experiments, often combined with microfluidic devices that mimic sweat ducts, allow for real-time analysis of the interaction between the antiperspirant salts and sweat components. acs.org These studies reveal how aluminum polycationic species diffuse and interact with proteins in sweat, leading to the formation and densification of the occlusive plug. acs.org The radius of gyration (Rg), a measure of the size of the polymeric clusters, can be determined from SAXS data using analytical approaches like Guinier plot analysis. researchgate.net For example, studies on aluminum chlorohydrate (ACH), a precursor to AZG salts, have used a combination of SAXS and molecular dynamics simulations to determine the structure of the Al13-mer polymer, finding it to be a roughly spherical entity with a diameter of about 10 Å (1 nm). This combined approach provides a powerful framework for understanding the structure of the complex polymeric species formed by aluminum zirconium pentachlorohydrex gly.

| Technique | Information Obtained | Relevance to Aluminum Zirconium Pentachlorohydrex Gly |

| X-ray Diffraction (XRD) | Crystalline vs. Amorphous phase identification, atomic lattice structure. | Confirms the largely amorphous nature of the active polymer, which is crucial for forming a flexible, effective plug in sweat ducts. |

| Small-Angle X-ray Scattering (SAXS) | Size, shape, and distribution of nanoscale particles (1-100 nm), radius of gyration (Rg). | Characterizes the size and aggregation of the polymeric/colloidal clusters that are the fundamental building blocks of the sweat duct plug. |

Rheological Investigations of Gelation and Viscosity in Model Systems

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. For aluminum zirconium pentachlorohydrex gly, rheological studies are critical for understanding the mechanism of action, as its antiperspirant effect relies on the formation of a viscous gel. researchgate.netgoogle.com

High viscosity and gel formation are considered prerequisites for creating an effective in vivo occlusive mass to block sweat flow. researchgate.netgoogle.com Rheological studies investigate how viscosity changes as a function of factors like pH, concentration, and interaction with sweat components. Comparative experiments show that different aluminum-zirconium salts exhibit distinct gelling behaviors. For instance, aluminum zirconium tetrachlorohydrex glycine (a related compound) forms highly viscous gels above pH 6.0 and also shows a sudden, significant increase in viscosity in a narrow pH range of 4.5 to 5.0. researchgate.netgoogle.com This pH-dependent gelation is a key functional attribute, as the antiperspirant active must transition into a gel upon contact with sweat, which has a typical pH of around 6.5. acs.org The polymeric structures formed are known to exhibit a yield value, meaning they remain immobile until a certain stress is exceeded, a characteristic property of gels.

| System / Condition | Observation | Reference |

| Aluminum Zirconium Tetrachlorohydrex Glycine (TETRA) in Water | Sudden viscosity increase and gel formation in a narrow pH range (4.50–5.00). | researchgate.netgoogle.com |

| Various ZAG salts in Water and Simulated Sweat Media (SM) | Formation of highly viscous gels above pH 6.00. | researchgate.netgoogle.com |

| Aluminum Chlorohydrate (ACH) in Water | Forms a gel with very high viscosity (>10⁵ Pa·s) at [OH]/[Al] > 2.75. | google.com |

Computational Modeling and Simulation of Polymeric Structures and Hydrolysis

The complexity and dynamic nature of aluminum and zirconium hydrolysis and polymerization make experimental characterization challenging. Computational modeling and simulation provide invaluable molecular-level insights that complement experimental data. These methods are used to predict the structure of polymeric species, understand their formation pathways, and simulate their behavior in biological environments.

Two prominent models describe the hydrolysis of aluminum: the "Cage-like" Keggin-Al13 model and the "Core-links" model. Initially seen as contradictory, they are now considered complementary for describing the formation of various polyaluminum species under different conditions. The "Cage-like" model describes the formation of stable, cage-like structures such as the [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (Al₁₃) Keggin ion, while the "Core-links" model explains the continuous transformation from monomers to larger polymers. researchgate.net Quantum mechanical methods, such as Density Functional Theory (DFT), are used to model the formation of mixed aluminum-zirconium oxyhydroxide clusters and determine their stability. researchgate.net

Furthermore, simulations can predict the structure of key species. Combined ab initio molecular dynamics simulations and SAXS experiments have been used to determine the structure of the Al13 polymer. On a larger scale, Computational Fluid Dynamics (CFD) modeling can simulate the physical effects of the antiperspirant active, quantifying how the formation of a gel plug disrupts sweat flow by increasing parameters like wall shear stress and the pressure gradient within the sweat duct.

| Modeling / Simulation Technique | Purpose | Key Findings / Predicted Species |

| "Cage-like" Keggin Model | Describes the formation of stable, medium-sized polycations. | Predicts stable structures like the [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (Al₁₃) Keggin ion. |

| "Core-links" Model | Describes the continuous polymerization from monomers to larger structures. | Explains the transformation of transient Al polymers under spontaneous hydrolysis. |

| Density Functional Theory (DFT) | Calculates the electronic structure and stability of molecular species. | Used to model the formation of mixed Al(III) and Zr(IV) oxyhydroxide clusters. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Used to determine the stability and structure of polymers like the Al13-mer in aqueous solution. |

| Computational Fluid Dynamics (CFD) | Simulates fluid flow and its interactions with surfaces. | Quantifies the hydrodynamic effects (e.g., pressure changes) of the gel plug in a sweat duct. |

Mechanistic Research into Complexation and Aggregation Phenomena

Elucidation of Hydrolysis and Polymerization Pathways of Al(III) and Zr(IV) Species

The chemistry of Aluminum Zirconium Glycine (B1666218) (ZAG) complexes is significantly more intricate than that of simpler aluminum salts like aluminum chloride (ACL) or aluminum chlorohydrate (ACH). nih.gov The presence of both aluminum (Al(III)) and zirconium (Zr(IV)) ions, along with the amino acid glycine, creates a multifaceted system.

The hydrolysis and polymerization of these species are critical to their function. nih.gov ZAG salts are typically produced by blending ACH with zirconyl chloride or zirconyl hydroxychloride in the presence of glycine. nih.gov The highly acidic nature of the Zr(IV) salt results in the final ZAG complexes being more acidic than ACH alone. nih.gov Upon contact with an aqueous environment, the metal ions undergo hydrolysis, a process heavily influenced by pH. nih.gov

Research indicates that the Al speciation in ZAG salts is complex. It involves the depolymerization of the larger aluminum polymers found in ACH, such as the Al13-mer, into smaller, more reactive aluminum species due to the presence of the acidic zirconium. acs.org These smaller species can then undergo condensation and co-assembly to form larger clusters. acs.org The degree of polymerization and hydrolysis is significantly influenced by the presence of Zr(IV). nih.govacs.org Spectroscopic and diffraction studies suggest that small metal oxide and hydroxide (B78521) species, with the participation of glycine, along with various polynuclear and oligomeric species, are key to the formation of gels. nih.govnih.gov

The table below summarizes the initial pH of various aluminum and ZAG salt solutions, illustrating the influence of composition on acidity.

Table 1: Initial pH of Aqueous Salt Solutions This table is interactive. Users can sort columns by clicking on the headers.

| Salt System | pH of 15% (w/w) Aqueous Solution |

|---|---|

| Aluminum Chloride (ACL) | 1.8 |

| Aluminum Zirconium Tetrachlorohydrex Gly (TETRA) | 2.5 |

| Aluminum Zirconium Trichlorohydrex Gly (TRI) | 2.8 |

| Aluminum Zirconium Octachlorohydrex Gly (OCTA) | 3.3 |

| Aluminum Chlorohydrate (ACH) | 4.4 |

Data sourced from a 2022 study on Al(III) and ZAG salts. acs.org

Investigation of Interactions with Organic Components in Model Biological Systems

The polymeric metal complexes formed during hydrolysis readily interact with organic components found in biological fluids, such as amino acids and proteins. These interactions are fundamental to the mechanism of action.

It is understood that the action of Al(III) and ZAG salts involves the formation of an occlusive plug through the interaction of the polycationic metal ions with polyanionic substances like amino acids, peptides, and proteins present in sweat. nih.gov Bovine serum albumin (BSA) is frequently used as a model protein in these studies. researchgate.netnih.govnih.gov

Research shows that pore occlusion occurs due to the aggregation of sweat proteins by aluminum polycations. researchgate.netnih.gov This interaction can be studied using techniques like zeta potential and turbidity measurements, which help predict the efficacy of different salts. nih.gov The strongest interactions, leading to maximal turbidity and flocculation (aggregation), are observed at the isoelectric point (IEP), where the net electrical charge of the protein-metal salt complex is zero. nih.gov

The stability of the colloidal aggregates formed between the metal complexes and proteins is highly dependent on environmental factors like pH and ionic strength. nih.gov These factors influence the electrostatic forces between particles, which are crucial for maintaining a stable dispersion or promoting aggregation.

The stability of a colloidal system can be assessed by its zeta potential; typically, values more positive than +30 mV or more negative than -30 mV indicate sufficient electrostatic repulsion to ensure stability. researchgate.net As the zeta potential approaches zero, the repulsive forces diminish, and the particles are more likely to aggregate. The presence and concentration of ions (ionic strength) in the solution directly affect this electrical charge. researchgate.net

For protein solutions, such as those involving IgG antibodies used as models, colloidal stability can be insensitive to pH at high ionic strengths (≥0.25 M). nih.gov However, at lower ionic strengths (≤0.15 M), the solutions are significantly more stable at a lower pH (e.g., pH 5) compared to a neutral pH. nih.gov This suggests that long-range electrostatic repulsion at low ionic strength is a key stabilizing factor. nih.gov The DLVO (Derjaguin-Landau-Verwey-Overbeek) theory helps explain these phenomena, describing two main aggregation regimes based on ionic strength. researchgate.net At low ionic strength, particles may form small, stable aggregates, whereas exceeding a critical electrolyte concentration leads to rapid formation of large clusters and precipitation. researchgate.net

Microfluidic Studies of Colloidal Plug Formation Dynamics

To better understand the real-time dynamics of plug formation, researchers have developed microfluidic devices that mimic the dimensions and flow conditions of human eccrine sweat ducts. researchgate.netnih.govresearchgate.net These "sweat gland on-a-chip" models allow for direct observation of the interactions between the aluminum-zirconium salt solutions and artificial sweat containing proteins like BSA. researchgate.netresearchgate.net

These studies have provided critical insights, confirming that pore plugging is a result of the aggregation of proteins by the aluminum polycations, rather than simple precipitation of aluminum hydroxide gel. researchgate.netnih.gov The mechanism of plug formation has been shown to occur in two distinct stages:

Nucleation Stage: Aggregates of protein and polycations first bind to the walls of the microfluidic channel, forming a tenuous membrane that stretches across the junction where the salt solution and sweat model meet. researchgate.netnih.gov

Growth Stage: This initial membrane then acts as a filter, collecting more proteins carried by the fluid flow and more polycations that diffuse into the channel, causing the plug to grow and densify over time. researchgate.netnih.gov

Confocal microscopy combined with these microfluidic experiments reveals that the plug initiates its growth from the channel walls before expanding inward to occlude the center of the channel. researchgate.net The density of this plug has been observed to increase exponentially with time during the densification phase. researchgate.net

Theoretical Chemistry Approaches to Complex Formation

Computational and theoretical chemistry methods are increasingly being used to provide molecular-level insights into the complexation and interaction phenomena of these systems. researchgate.netnih.gov Techniques like Density Functional Theory (DFT) have been employed to study the interactions between ligands and metal complexes of zirconium and hafnium (a chemically similar element). researchgate.net

These computational studies can:

Estimate the binding energies between the metal complexes and various ligands.

Determine the preferred conformations of the resulting guest-host systems.

Help explain the separation and extraction behavior of these metals in different solvent systems. researchgate.net

For example, DFT studies have shown that at the molecular level, the hafnium complex has a larger interaction energy with neutral ligands compared to the zirconium complex, which helps explain experimental observations in liquid-liquid extraction processes. researchgate.net Furthermore, theoretical calculations have been used to estimate the stability constants for Zr(IV) complexes with various chelating agents, including tetrahydroxamate ligands, providing a framework for designing new and more stable complexing agents. nih.gov These theoretical approaches are invaluable for rationalizing experimental findings and guiding the design of more effective and stable antiperspirant systems. nih.gov

Table 2: Compound Specifications for Aluminum Zirconium Tetrachlorohydrex Gly This interactive table provides typical specification ranges for the compound.

| Parameter | Value Range |

|---|---|

| Aluminum (Al) % | 14.0 - 15.5 |

| Zirconium (Zr) % | 13.0 - 15.5 |

| Al/Zr Atomic Ratio | 3.4 - 3.8 |

| Chloride (Cl) % | 17.0 - 18.5 |

| Glycine (N) % | 10.5 - 13.5 |

| pH value (aqueous solution) | 3.7 - 4.1 |

Data sourced from a commercial supplier specification sheet. honrel.com

Advanced Analytical Methodologies for Quantitative and Qualitative Assessment

Electrochemical Methods for Metal Ion Analysis

Electrochemical methods offer high sensitivity and accuracy for the quantitative analysis of metal ions like aluminum (Al³⁺) and zirconium (Zr⁴⁺). These techniques are based on measuring potential or current related to the electrochemical properties of the ions.

One of the primary methods for determining aluminum and zirconium content in zirconium-aluminum-glycine (ZAG) complexes is complexometric titration. lcms.cz This technique, outlined in the US Pharmacopeia (USP), allows for the successive determination of both metal ions in a single sample after an initial digestion step to liberate the ions. lcms.cz The process typically involves titrating the sample with a complexing agent, such as ethylenediaminetetraacetic acid (EDTA), and detecting the endpoint using an optical sensor. lcms.cz

The analysis is conducted under different pH conditions to selectively determine each metal. Zirconium is first titrated at a very low pH (e.g., pH 1), where it forms a stable complex with EDTA. lcms.cz Subsequently, the pH is adjusted (e.g., to pH 4.7), and aluminum is determined, often by a back-titration method. lcms.cz

Other electrochemical techniques, such as cyclic voltammetry and potentiometry, are also employed in the broader analysis of aluminum and zirconium. mdpi.comfrontiersin.orgscirp.org Voltammetric methods, for instance, involve applying a varying potential to an electrode and measuring the resulting current, which can reveal the reduction potential of Zr(IV) to Zr(0). scirp.orgscirp.org Electrochemical Impedance Spectroscopy (EIS) can be used to investigate surface properties and corrosion resistance in aluminum-zirconium alloys, providing insights into the electrochemical behavior of the metals. mdpi.comresearchgate.net

| Parameter | Methodology | Description | Reference |

|---|---|---|---|

| Zirconium (Zr) Content | Direct Complexometric Titration | The sample is adjusted to pH 1 and titrated with EDTA. The endpoint is detected by an optical sensor at 574 nm with xylenol orange as an indicator. | lcms.cz |

| Aluminum (Al) Content | Back-Titration | After Zr determination, the pH is raised to 4.7, a known excess of EDTA is added, and the unreacted EDTA is back-titrated with a standard Bi(NO₃)₃ solution. | lcms.cz |

| Redox Behavior | Cyclic Voltammetry | Analyzes the reduction-oxidation behavior of Zr(IV) in various media, showing reduction waves starting around -1.5 V. | scirp.orgscirp.org |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of complex mixtures like Aluminum Zirconium Pentachlorohydrex Gly. researchgate.netnih.gov These powerful tools can separate the various polymeric forms, glycine (B1666218), and other components, while also providing detailed structural and quantitative information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary technique used for this purpose. High-performance liquid chromatography (HPLC) can separate the different polymeric species based on size and polarity. The separated components are then introduced into a mass spectrometer, which provides mass-to-charge ratio data, allowing for the identification and molecular weight determination of the various complexes and the glycine ligand. researchgate.netsaspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for analyzing any volatile or semi-volatile organic components or impurities that could be present in the compound matrix after derivatization. nih.gov

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) can be employed to study the thermal decomposition of the compound. TGA measures the change in mass as the sample is heated, identifying dehydration and decomposition steps, while the coupled MS analyzes the evolved gases, helping to elucidate the compound's structure and thermal stability. tainstruments.com

| Technique | Separation Principle | Detection Principle | Application to Compound Analysis | Reference |

|---|---|---|---|---|

| LC-MS | Liquid Chromatography | Mass Spectrometry | Separation and identification of different Al/Zr polymeric species and glycine complexes. | researchgate.netsaspublishers.com |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile impurities and organic components after derivatization. | nih.gov |

| TGA-MS | Thermogravimetric Analysis | Mass Spectrometry | Characterization of thermal stability and decomposition pathways by analyzing evolved gases. | tainstruments.com |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Provides detailed structural information on isolated fractions for unambiguous identification. | saspublishers.com |

In Vitro Model Systems for Studying Compound Behavior

In vitro model systems are crucial for studying the behavior of Aluminum Zirconium Pentachlorohydrex Gly in a controlled laboratory setting, providing insights that are relevant to its function in topical products. A key application is assessing the percutaneous absorption of aluminum and zirconium.

The Franz™ diffusion cell is a widely accepted in vitro model for this purpose. nih.gov This system uses excised human skin mounted between a donor and a receptor chamber to simulate dermal application. nih.govdr-jetskeultee.nl The compound, typically within a cosmetic formulation like a roll-on or stick, is applied to the outer surface of the skin (the stratum corneum). The receptor fluid, which mimics physiological conditions, is periodically sampled and analyzed to quantify the amount of substance that has permeated the skin barrier. nih.gov

Studies using this model on the related compound aluminum chlorohydrate (ACH) have provided key data on absorption. These experiments measure aluminum uptake through both intact and mechanically damaged (tape-stripped) skin to assess how barrier integrity affects penetration. nih.gov Such research has shown that while the skin is an effective barrier to aluminum, absorption can increase significantly when the skin is compromised. nih.gov The metal content in the skin layers (epidermis, dermis) and the receptor fluid is typically quantified using highly sensitive techniques like Zeeman Electrothermal Atomic Absorption Spectrophotometry (ZEAAS). nih.govdr-jetskeultee.nl

| In Vitro Model | Purpose | Key Components | Findings for Related Compounds (ACH) | Reference |

|---|---|---|---|---|

| Franz™ Diffusion Cell | Assess percutaneous absorption | Excised human skin, donor chamber (for product application), receptor chamber (with fluid), analytical quantification (ZEAAS) | The skin acts as a significant barrier; however, absorption is notably higher through damaged (stripped) skin compared to intact skin. | nih.govdr-jetskeultee.nl |

Development of Standardized Reference Materials and Analytical Protocols

The development and adherence to standardized analytical protocols are fundamental for the quality control and regulatory compliance of Aluminum Zirconium Pentachlorohydrex Gly. Official pharmacopeias provide these validated methods to ensure that the compound meets required specifications for composition and purity.

The United States Pharmacopeia (USP) provides a monograph for Aluminum Zirconium Pentachlorohydrex Gly. nih.gov This monograph includes standardized protocols for the quantitative determination of both aluminum and zirconium. lcms.cz As previously detailed, the official assay involves a two-part complexometric titration. This standardized procedure ensures that different laboratories can produce consistent and reproducible results, which is essential for manufacturers to verify the potency and quality of their active ingredient.

These official methods, established by bodies like the USP, serve as the benchmark for analysis. The availability of such a protocol implies the use of well-characterized reference standards for titrants and for system suitability checks, even if a specific "Standard Reference Material" for the entire complex is not separately listed. The protocol itself, when followed correctly with calibrated instruments and high-purity reagents, ensures a standardized assessment. This framework is vital for maintaining product quality across the industry and for regulatory oversight. lcms.cz

Environmental Fate and Ecotoxicological Research Perspectives

Distribution and Persistence in Aquatic and Terrestrial Environments

The environmental distribution of aluminum and zirconium is governed by their natural abundance and geochemical characteristics, which are subsequently influenced by anthropogenic inputs.

Aluminum (Al): Aluminum is the third most abundant element in the Earth's crust, naturally occurring in various mineral and organic forms. pjoes.compjoes.com Its mobilization and distribution in the environment are significantly affected by pH. Acidic conditions, often exacerbated by acid rain, increase the dissolution of aluminum from soil and minerals into soil solution and freshwater systems. pjoes.comnih.gov In soil, its highest mobility is observed at a pH range of 4.0-4.5. pjoes.com Studies have shown that aluminum can accumulate in freshwater invertebrates and plants, potentially entering terrestrial food chains. nih.gov

Zirconium (Zr): Zirconium makes up approximately 0.023% of the Earth's crust, with its primary mineral form being zircon (ZrSiO₄). mdpi.com Data on the concentration of dissolved zirconium in surface waters are limited. One study in the Saint Lawrence River reported average dissolved concentrations ranging from 7 ± 5 ng·L⁻¹ to 22 ± 8 ng·L⁻¹. mdpi.com Notably, zirconium concentrations associated with suspended particulate matter were found to be an order of magnitude higher, indicating a tendency to adsorb to particles in the water column. mdpi.com The increasing use of zirconium in various industrial and consumer applications may lead to higher concentrations in natural freshwaters. mdpi.com

Table 1: Environmental Distribution Characteristics of Aluminum and Zirconium

| Parameter | Aluminum (Al) | Zirconium (Zr) | Source |

| Natural Abundance | 3rd most abundant element in Earth's crust | 0.023% of Earth's crust (as zircon) | pjoes.commdpi.com |

| Primary Driver of Mobility | Low pH (acidic conditions) | Adsorption to particulate matter | pjoes.comnih.govmdpi.com |

| Typical Aquatic Form | Dissolved ions, complexes, particulate-bound | Primarily particulate-bound; low dissolved levels | nih.govmdpi.com |

| Bioaccumulation Potential | Documented in freshwater invertebrates and plants | Limited data; potential in benthic organisms | nih.govmdpi.com |

Transformation Pathways and Degradation Products in the Environment

Aluminum Zirconium Pentachlorohydrex Gly is a coordination complex of aluminum zirconium pentachlorohydrate and the amino acid glycine (B1666218). ewg.orgcosmeticsinfo.org Upon entering the environment, it is expected to dissociate, and its components will undergo separate transformation pathways.

In aquatic systems, aluminum exists in various forms depending on the water chemistry. Its speciation is highly pH-dependent, with acidic environments favoring the formation of inorganic monomeric aluminum species, which are known to be particularly toxic. nih.gov In solution, aluminum ions form complexes, primarily with oxygen atoms from water molecules, but can also bind with other electron donors like nitrogen and halogens. pjoes.com

Zirconium exhibits low solubility in water and is predominantly expected to form the stable hydroxide (B78521), Zr(OH)₄. mdpi.com It can also be used in its tetrachloride form (ZrCl₄) for applications such as phosphorus precipitation in water treatment, which demonstrates its capacity to react and transform within aquatic environments. mdpi.com In certain conditions, such as in the context of zirconium alloys, the formation of zirconium oxide films is a key degradation and transformation process. researchgate.net

Table 2: Primary Environmental Transformation Products

| Element | Initial Form from Complex | Primary Environmental Transformation Products | Influencing Factors | Source |

| Aluminum | Aluminum ions (Al³⁺) complexed with hydroxide and chloride | Inorganic monomeric species, aluminum hydroxides, organo-aluminum complexes | pH, presence of organic matter, other ions | pjoes.comnih.gov |

| Zirconium | Zirconium ions (Zr⁴⁺) complexed with hydroxide and chloride | Zirconium hydroxide (Zr(OH)₄), zirconium oxides | Water chemistry, presence of reactive species | mdpi.comresearchgate.net |

| Glycine | Glycine | Subject to standard biodegradation pathways by microorganisms | Microbial activity, oxygen levels, temperature | N/A |

Advanced Methods for Environmental Monitoring of Aluminum and Zirconium Species

Accurate assessment of the environmental risk posed by aluminum and zirconium requires sensitive and specific monitoring techniques.

Traditional methods for quantifying aluminum in environmental samples include sophisticated laboratory-based instruments such as:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) researchgate.net

Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) researchgate.net

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) researchgate.net

While highly accurate, these techniques are often expensive, require complex sample pretreatment, and are not suitable for real-time or on-site monitoring. researchgate.net To overcome these limitations, research is advancing toward the development of novel electrochemical sensors and biosensors. mdpi.com Materials like metal-organic frameworks (MOFs) are being investigated for their potential in sensor fabrication, offering high specific surface areas and adjustable porosity that can enhance the detection and selectivity for metal ions. mdpi.com

For zirconium, environmental monitoring is less established, and published data on its concentration in natural waters are scarce. mdpi.com This highlights a significant data gap and points to the need for the development and application of advanced analytical methods capable of detecting the low concentrations at which zirconium is often found in the dissolved phase.

Ecological Impact Studies on Model Organisms and Ecosystems

The ecotoxicological effects of aluminum have been studied more extensively than those of zirconium.

Aluminum: High concentrations of aluminum, particularly the inorganic monomeric forms prevalent in acidified waters, are toxic to a wide range of aquatic organisms. nih.gov In fish and aquatic invertebrates, aluminum acts as a potent toxicant on gill-breathing animals, causing osmoregulatory failure by reducing the activity of enzymes essential for ion uptake. nih.gov In terrestrial ecosystems, elevated levels of bioavailable aluminum can adversely affect the fine root systems and associated mycorrhizal fungi of plants, thereby impeding nutrient absorption. nih.gov

Zirconium: Ecotoxicological data for zirconium are very limited. mdpi.com However, recent studies have begun to explore its impact on aquatic life. Research using freshwater periphytic biofilms (communities of microorganisms attached to submerged surfaces) as model ecosystems has shown that zirconium can alter community structure and function. mdpi.com In one such study, exposure to zirconium was found to negatively impact certain microorganisms, with rotifers and the ciliate Aspidisca cicada identified as particularly sensitive. mdpi.com The study also observed a shift in the autotrophic composition of the biofilm, affecting the relative abundance of green algae, cyanobacteria, and brown algae. mdpi.com These findings suggest that zirconium contamination has the potential to disrupt the foundational trophic levels of aquatic ecosystems. mdpi.com

Table 3: Summary of Ecotoxicological Research Findings

| Element | Affected Ecosystem | Model Organisms | Observed Effects | Source |

| Aluminum | Aquatic | Fish, invertebrates | Disruption of osmoregulation, inhibition of gill enzymes | nih.gov |

| Terrestrial | Plants, mycorrhizal fungi | Damage to root systems, impaired nutrient uptake | nih.gov | |

| Zirconium | Aquatic | Periphytic biofilms (algae, bacteria, protozoa, rotifers) | Altered microbial community structure, reduced abundance of sensitive species (rotifers, ciliates), shifts in algal populations | mdpi.com |

Regulatory Science and Scientific Assessment of Aluminum Zirconium Pentachlorohydrex Gly

Scientific Frameworks for Evaluation of Complex Inorganic Polymers

The evaluation of complex inorganic polymers such as Aluminum Zirconium Pentachlorohydrex Gly falls under the broader risk assessment frameworks for cosmetic ingredients. fastercapital.com These frameworks are designed to meticulously scrutinize each component for potential hazards and exposure risks, ensuring consumer safety. fastercapital.com The process is a cornerstone of consumer trust and product integrity. fastercapital.com

A tiered approach is often employed, aligning the assessment effort with the potential human health and environmental impacts of the chemical. industrialchemicals.gov.au An example of such a framework is the Inventory Multi-tiered Assessment and Prioritisation (IMAP) model. industrialchemicals.gov.au This science and risk-based model involves:

Tier I: A high-throughput approach using tabulated electronic data. industrialchemicals.gov.au

Tier II: An evaluation of risk on a substance-by-substance or chemical category-by-category basis. industrialchemicals.gov.au

Tier III: In-depth assessments to address specific concerns that could not be resolved in the lower tiers. industrialchemicals.gov.au

For complex ingredients like polymers, the assessment considers key attributes such as molecular weight, charge, solubility, and the potential presence of residual monomers, impurities, or solvents. toxicology.org The evaluation of these characteristics helps in determining the potential for systemic exposure and local effects. toxicology.org Regulatory bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS) and the U.S. Food and Drug Administration (FDA) rely on comprehensive toxicological data and exposure assessments to establish the safety of cosmetic ingredients. fastercapital.comeuropa.eu The physicochemical properties of different aluminum compounds, including their solubility and stability, are crucial as they can significantly influence their toxicokinetic and toxicodynamic profiles. europa.eu

Interactive Table: Key Parameters in the Scientific Evaluation of Complex Inorganic Polymers

International Harmonization of Scientific Assessment Protocols for ZAG Compounds

While there isn't a single, globally harmonized protocol specifically for Zirconium-Aluminum-Glycine (ZAG) compounds, a de facto harmonization exists through the alignment of scientific principles and data requirements among major regulatory bodies. The European Union and the United States, for example, have robust regulatory frameworks for cosmetics that rely on thorough safety assessments. fastercapital.comvanicream.com

In the European Union , Aluminum Zirconium Chloride Hydroxide (B78521) Glycine (B1666218) complexes are regulated under Annex III of the Cosmetic Regulation (EC) No 1223/2009, which restricts their use to antiperspirants under specific conditions. europa.eu The Scientific Committee on Consumer Safety (SCCS) is responsible for evaluating the safety of cosmetic ingredients and providing opinions that inform regulatory decisions. europa.eu The SCCS's assessments are based on comprehensive data packages that include physicochemical properties, toxicological data, and dermal absorption studies. europa.eu

In the United States , the FDA regulates antiperspirants as over-the-counter (OTC) drugs. vanicream.com To be marketed as an antiperspirant, a product must contain one of the 18 active ingredients approved by the FDA, all of which are aluminum salts. vanicream.com This indicates that the FDA has reviewed the safety and efficacy data for these compounds, including Aluminum Zirconium Pentachlorohydrex Gly.

The push for international harmonization aims to simplify compliance for companies and ensure consistent consumer protection worldwide. fastercapital.com This involves a trend towards harmonized safety standards and testing protocols, often referencing internationally recognized guidelines such as those from the OECD. toxicology.org The reliance on similar scientific evidence and risk assessment principles by different regulatory authorities contributes to a convergence of safety standards for ingredients like ZAG compounds.

Data Gaps and Future Research Directions in Regulatory Science

Despite the extensive evaluation of Aluminum Zirconium Pentachlorohydrex Gly and related compounds, regulatory and scientific bodies have identified several data gaps and areas for future research to further refine their safety assessments.

A primary area of focus is the need for more robust data on the dermal absorption of aluminum from antiperspirants under real-life, long-term exposure conditions. nih.govresearchgate.net While some studies have been conducted, they often have limitations, such as small sample sizes or methodologies that are not compliant with current standard test guidelines. nih.gov The SCCS has previously noted that a lack of adequate data on dermal penetration hindered a full risk assessment, calling for human exposure studies under normal use conditions. europa.eu

Further research is also needed to better understand the potential for systemic effects following long-term exposure. industrialchemicals.gov.au This includes investigating potential links to neurotoxicity and developmental toxicity. industrialchemicals.gov.au Although current evidence has not established a causal link between aluminum in antiperspirants and diseases like breast cancer or Alzheimer's disease, ongoing research and surveillance are considered important. nih.govnih.gov

There is also a need for the development and validation of more sophisticated in vitro models that can accurately replicate the complex interactions between cosmetic formulations and the skin over extended periods. toxicology.org Additionally, a deeper understanding of the mechanisms by which ZAG compounds form plugs in the sweat ducts could pave the way for the development of even more effective and potentially safer antiperspirant technologies. researchgate.net

Interactive Table: Future Research Priorities for Aluminum Zirconium Compounds

Future Directions in Aluminum Zirconium Pentachlorohydrex Gly Research

Development of Next-Generation Aluminum-Zirconium Complexes with Tailored Properties

The primary mechanism of aluminum zirconium pentachlorohydrex gly is the formation of a temporary plug within the sweat duct. nih.govwikipedia.org The efficacy of this plug is largely dependent on the size and speciation of the aluminum and zirconium polymeric complexes upon interaction with sweat. nih.gov Future research is focused on engineering next-generation complexes with precisely tailored properties to optimize performance.

One key area of investigation is the manipulation of the molecular weight distribution of the aluminum and zirconium species. google.com It has been demonstrated that smaller aluminum polymeric species (referred to as Peak 4 and 5 in size exclusion chromatography) are associated with higher antiperspirant efficacy. google.com Conversely, for zirconium, depolymerization is crucial, as polymerization of its species can be irreversible and counterproductive to efficacy. google.com Advanced processing techniques, such as controlled heating of dilute salt solutions and wet grinding methods, are being developed to enrich the concentration of these more effective, smaller aluminum oligomers while preventing the undesirable polymerization of zirconium. google.com

Another critical aspect is the role of glycine (B1666218) in stabilizing these complexes. google.com Glycine is incorporated to prevent the premature gelling of the aluminum-zirconium salts and to buffer the acidity of the formulation. nih.govgoogle.com Research has shown that specific zirconium-to-glycine weight ratios (ranging from 1:1.2 to 1:5) are effective in stabilizing the small zirconium species in aqueous solutions, thereby maintaining the efficacy of the antiperspirant salt over time. google.com Future developments will likely involve the exploration of other amino acids or stabilizing agents that can offer enhanced stability and potentially synergistic effects on performance.

Furthermore, the introduction of other ions, such as calcium, into the complex is a promising avenue. Calcium ions, in conjunction with glycine, have been shown to stabilize aluminum species that were previously only stable in solid forms, opening up new possibilities for advanced aqueous and roll-on formulations. nih.gov The goal is to create a new generation of aluminum-zirconium complexes with a precisely controlled distribution of polymeric species, optimized for maximum interaction with sweat components and plug formation. nih.govresearchgate.net

Key Research Areas for Tailored Al-Zr Complexes

| Research Focus | Objective | Key Findings/Approaches | Supporting Evidence Index |

|---|---|---|---|

| Polymer Size Optimization | Enhance antiperspirant efficacy by controlling the size of Al/Zr species. | Smaller aluminum species (Peak 4/5) are more effective. Wet grinding and controlled heating can increase the proportion of these species. | google.com |

| Stabilization with Amino Acids | Prevent polymerization and maintain the activity of zirconium species. | Specific Zr:glycine weight ratios (e.g., 1:1.2 to 1:5) stabilize small zirconium species in solution. | google.com |

| Introduction of Additional Ions | Improve the stability and efficacy of the complex in various formulations. | Calcium ions can stabilize certain aluminum species in aqueous solutions, expanding formulation possibilities. | nih.gov |

| Structure-Function Correlation | Understand the relationship between the chemical structure of the salt and its in-vivo performance. | Rheological studies correlate high viscosity and gel formation upon hydrolysis with antiperspirant efficacy. | nih.govacs.org |

Integration of Omics Technologies in Understanding Biological Interactions (at a molecular level)

The interaction between aluminum zirconium pentachlorohydrex gly and the biological environment of the underarm is complex. While its primary function is to physically block sweat pores, its components may also interact with the skin's microbiome and proteins. nih.govnih.gov The application of "omics" technologies—such as proteomics, metabolomics, and microbiomics—offers a powerful lens to understand these interactions at a molecular level. nih.gov

Proteomics: This field can be used to study the interactions between the aluminum-zirconium complexes and proteins present in sweat and the sweat duct. nih.govresearchgate.net Research has already utilized protein interaction models (using Bovine Serum Albumin as a proxy) to predict antiperspirant efficacy by measuring parameters like zeta potential and turbidity at the isoelectric point. nih.govresearchgate.net Future proteomic studies could identify the specific sweat proteins that are most critical for plug formation, enabling the design of complexes that bind more effectively to these targets.

Metabolomics: This technology can analyze the small molecule metabolites produced by the skin and its microbial inhabitants. By studying the metabolomic profile of the underarm before and after the application of aluminum zirconium pentachlorohydrex gly, researchers could gain insights into how the compound influences the biochemical environment of the skin.

Microbiomics: The human underarm hosts a unique community of microorganisms that contribute to body odor. It has been noted that aluminum zirconium complexes may have an impact on this microbiome. nih.gov Future research employing microbiomics, specifically 16S rRNA sequencing and metagenomic analysis, can elucidate how these compounds affect the diversity and function of the underarm microbiota. This could lead to the development of next-generation antiperspirants that not only reduce sweat but also selectively inhibit odor-producing bacteria while preserving the beneficial components of the skin microbiome. personalcareinsights.com

The integration of these omics technologies will provide a holistic understanding of the biological interactions of aluminum zirconium pentachlorohydrex gly, moving beyond simple sweat obstruction to a more nuanced view of its effects on skin physiology. nih.gov This knowledge will be instrumental in designing future antiperspirant actives with improved efficacy and biocompatibility.

Green Chemistry Principles in Synthesis and Application

The chemical industry is increasingly adopting the principles of green chemistry to minimize environmental impact and enhance sustainability. google.com While specific research on the "green" synthesis of aluminum zirconium pentachlorohydrex gly is not extensively published, the principles of green chemistry provide a clear roadmap for future innovation in its production and use.

The manufacturing process for deodorants and antiperspirants traditionally involves multiple steps, including the dispersion of active ingredients into a solvent phase. silverson.com Applying green chemistry principles would focus on several key areas: